molecular formula C17H14N4O3S2 B2392707 N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 896679-86-0

N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2392707
CAS No.: 896679-86-0
M. Wt: 386.44
InChI Key: RXNONQTWMLCYTB-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 4-nitroaniline with a thiadiazole derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently. Common reagents used in the synthesis include acetic anhydride, sulfur, and various solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the thiadiazole ring or the nitrophenyl group.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Potential use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide would depend on its specific interactions with biological targets. It may involve binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(4-nitrophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(4-nitrophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-11-4-2-3-5-14(11)16-19-17(26-20-16)25-10-15(22)18-12-6-8-13(9-7-12)21(23)24/h2-9H,10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNONQTWMLCYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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